(R)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

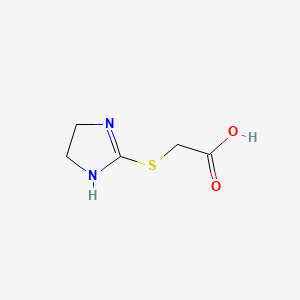

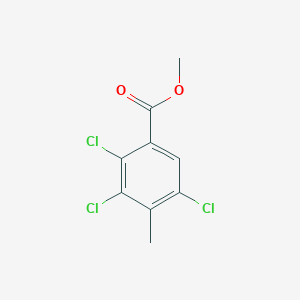

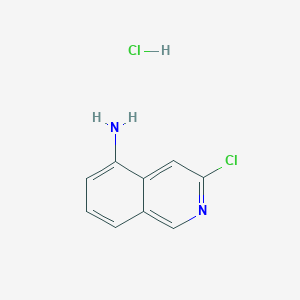

“®-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate” is a complex organic compound. It contains a carbamate group, which is a functional group derived from carbamic acid and has the general structure -[C(=O)O]- . The compound also contains a benzyloxy group, which is a benzyl group attached to an oxygen atom .

Synthesis Analysis

The synthesis of such compounds often involves the use of protecting groups for amines, which are essential for the synthesis of peptides . Carbamates, like the one in this compound, are useful protecting groups for amines and can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The carbamate group, benzyloxy group, and the ®-tert-butyl group all contribute to the overall structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound likely involve the carbamate group. Carbamate formation from CO2 and amines is an attractive synthetic strategy . Such reactions can be mediated by superbases, with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. Carbamates, for example, are known to have strong affinity for various electrophiles, including CO2 .Wissenschaftliche Forschungsanwendungen

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), like 2,6-di-tert-butyl-4-methylphenol (BHT), have been studied extensively for their environmental occurrence, human exposure, and toxicity. These compounds, used to retard oxidative reactions in products, have been detected in various environmental matrices and human samples. Toxicity studies suggest that some SPAs may cause hepatic toxicity, endocrine disruption, or carcinogenic effects. Future research should focus on the environmental behaviors of novel SPAs, their toxicity effects, especially on infants, and the development of SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Biodegradation of Ether Oxygenates in Soil and Groundwater

Research on the biodegradation and fate of ether oxygenates, such as ethyl tert-butyl ether (ETBE) in soil and groundwater, reveals the capability of microorganisms to degrade ETBE aerobically. This process involves initial hydroxylation of the ethoxy carbon, forming intermediates that are further metabolized. However, anaerobic biodegradation pathways for ETBE remain less understood. The presence of co-contaminants can either inhibit or enhance ETBE biodegradation through preferential metabolism or cometabolism (Thornton et al., 2020).

Microbial Degradation of Fuel Oxygenates

The microbial degradation of fuel oxygenates like methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in the subsurface has been a focus of environmental studies. Although MTBE and TBA can be biodegraded under various conditions, their degradation is often slow, and TBA frequently accumulates as a byproduct. The degradation processes, particularly under anoxic conditions, are not fully understood, highlighting the need for further research in this area (Schmidt et al., 2004).

Catalytic Non-Enzymatic Kinetic Resolution

The review on catalytic non-enzymatic kinetic resolution of racemic compounds emphasizes the importance of developing chiral catalysts for asymmetric reactions. This approach has become significant in organic synthesis, providing high enantioselectivity and yield for both products and recovered starting materials. The advancement of chiral catalysts for asymmetric reactions offers promising pathways for the synthesis of enantiopure compounds (Pellissier, 2011).

Safety And Hazards

Based on the safety data sheet for a related compound, ®-(+)-2-Amino-3-benzyloxy-1-propanol, it can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safe laboratory practices .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2R)-3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5/c1-16(2,3)24-15(21)18-13(17(4,5)22)14(20)19-23-11-12-9-7-6-8-10-12/h6-10,13,22H,11H2,1-5H3,(H,18,21)(H,19,20)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDWRNZTWXJRST-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)NOCC1=CC=CC=C1)C(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C(=O)NOCC1=CC=CC=C1)C(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbamic acid, N-[(1R)-2-hydroxy-2-methyl-1-[[(phenylmethoxy)amino]carbonyl]propyl]-, 1,1-dimethylethyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B6592334.png)

![3,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B6592359.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592374.png)